molecular formula C11H23NO2 B13236023 1-[(2,6-Dimethyloxan-4-yl)amino]-2-methylpropan-2-ol

1-[(2,6-Dimethyloxan-4-yl)amino]-2-methylpropan-2-ol

Cat. No.: B13236023
M. Wt: 201.31 g/mol
InChI Key: PSYDDOQQQPKNOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,6-Dimethyloxan-4-yl)amino]-2-methylpropan-2-ol is a chemical compound with the molecular formula C₁₁H₂₃NO₂ and a molecular weight of 201.31 g/mol . This compound is used primarily for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,6-Dimethyloxan-4-yl)amino]-2-methylpropan-2-ol involves multiple steps, typically starting with the preparation of the oxan-4-ylamine derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scale-up process would require optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2,6-Dimethyloxan-4-yl)amino]-2-methylpropan-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

1-[(2,6-Dimethyloxan-4-yl)amino]-2-methylpropan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2,6-Dimethyloxan-4-yl)amino]-2-methylpropan-2-ol involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,6-Dimethyloxan-4-yl)amino]-2-methylpropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-[(2,6-Dimethyloxan-4-yl)amino]-2-methylpropan-2-ol, with the molecular formula C11_{11}H23_{23}NO2_2 and a molecular weight of 201.31 g/mol, is an organic compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a 2,6-dimethyloxan-4-yl group attached to an amino group and a tertiary alcohol. This configuration not only influences its chemical reactivity but also its interactions with biological systems.

PropertyValue
Molecular FormulaC11_{11}H23_{23}NO2_2
Molecular Weight201.31 g/mol
CAS Number1553528-07-6

Synthesis

The synthesis of this compound typically involves the reaction of 2,6-dimethyloxan-4-amine with an appropriate alkyl alcohol. The synthesis process requires controlled conditions and may utilize catalysts to optimize yield and purity. Quality control measures such as Nuclear Magnetic Resonance (NMR) and High Performance Liquid Chromatography (HPLC) are essential for verifying product purity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Enzyme Interaction :
The compound has been shown to interact with various enzymes, potentially influencing their activity. This interaction could modulate metabolic pathways critical for maintaining cellular homeostasis.

Receptor Binding :
Preliminary studies suggest that the compound may bind to specific receptors in the body, affecting signaling pathways that are vital for numerous physiological processes.

  • Cell Cycle Modulation : Similar compounds have demonstrated the ability to induce apoptosis in cancer cell lines by arresting the cell cycle at specific phases. For example, a related study indicated that certain derivatives induce apoptosis in HepG2 cells by altering anti-apoptotic and pro-apoptotic protein levels, leading to mitochondrial dysfunction and caspase activation .
  • Mitochondrial Pathway : Investigations into the mitochondrial pathways reveal that compounds with structural similarities can increase Bax expression while decreasing Bcl-2 levels, promoting apoptosis through mitochondrial pathways .

In Vitro Studies

A comprehensive study on related compounds has shown significant anti-tumor activity across various cancer cell lines. For instance:

Cell LineInhibition Rate (30 μM)IC50 (μM)
A549100.07%8.99
HepG299.98%6.92
DU14599.93%7.89
MCF7100.39%8.26

These findings highlight the potential of compounds similar to this compound in cancer therapy .

Properties

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

1-[(2,6-dimethyloxan-4-yl)amino]-2-methylpropan-2-ol

InChI

InChI=1S/C11H23NO2/c1-8-5-10(6-9(2)14-8)12-7-11(3,4)13/h8-10,12-13H,5-7H2,1-4H3

InChI Key

PSYDDOQQQPKNOC-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(O1)C)NCC(C)(C)O

Origin of Product

United States

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